![molecular formula C20H21N3O2S B3014519 苯并[c][1,2,5]噻二唑-5-基(4-((苄氧基)甲基)哌啶-1-基)甲苯酮 CAS No. 1226441-08-2](/img/structure/B3014519.png)

苯并[c][1,2,5]噻二唑-5-基(4-((苄氧基)甲基)哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

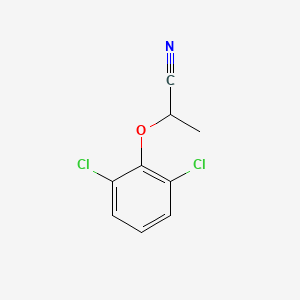

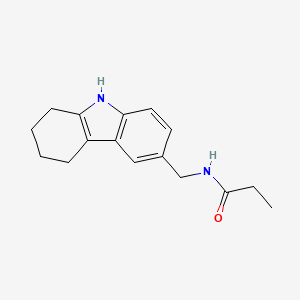

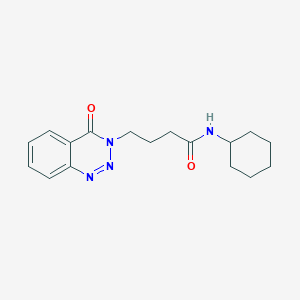

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a research compound. It is related to the benzo[c][1,2,5]thiadiazole (BTZ) group of compounds, which are known for their potent pharmacological activities . They have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of BTZ-based compounds often involves substitution reactions followed by subsequent hydrolysis . For example, a new BTZ luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1 H)-one and a BTZ bispinacol boronic ester .Molecular Structure Analysis

The molecular structure of BTZ-based compounds is characterized by a BTZ core . The BTZ motif is an electron acceptor, and by varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of the compounds .Chemical Reactions Analysis

BTZ-based compounds have been used as reactants in various chemical reactions. For instance, they have been used in the Miyaura borylation and Suzuki coupling reactions . They have also been used to synthesize benzothiadiazole derivatives as potent PFKFB3 kinase inhibitors .Physical And Chemical Properties Analysis

BTZ-based compounds exhibit aggregated-induced emission (AIE) properties, which are attributed to their photoactive BTZ core and nonplanar geometry . They are also known for their air-, thermo-, and photostability .科学研究应用

分子聚集和溶剂效应

对噻二唑衍生物的研究,例如对特定溶剂中分子聚集的研究,提供了对其在材料科学和纳米技术中的潜在应用的见解。例如,对噻二唑化合物的な光研究表明,它们在 DMSO、甲醇和乙醇等溶剂中的聚集行为可能与不同的荧光发射光谱和寿命相关。这种聚集受化合物浓度和取代基团结构的影响,表明在开发基于荧光的传感器和具有定制光学性质的材料中应用 (Matwijczuk 等人,2016)。

抗菌和抗结核活性

噻二唑衍生物已被确定为抗菌和抗结核活性的有前景的化学型。研究重点介绍了苯并[d]噻唑-2-基(哌嗪-1-基)甲苯酮的合成及其对结核分枝杆菌的评价,一些化合物显示出有效的活性。这表明开发针对结核病和其他细菌感染的新疗法的潜力 (Pancholia 等人,2016)。

电致变色材料

在供体-受体型电致变色聚合物中研究苯并噻二唑的类似物噻二唑并[3,4-c]吡啶,揭示了在创建具有低带隙和高着色效率的材料中的应用。此类材料对于开发快速开关、中性绿色的电致变色器件很有意义,这对于智能窗户和显示技术至关重要 (Ming 等人,2015)。

抗癌研究

硼基苯并[c][1,2,5]噻二唑已被合成作为靶向肿瘤缺氧(癌症的标志)的潜在抑制剂。这些化合物的构思和合成标志着开发抗癌剂的创新方法,突出了噻二唑衍生物在药物化学和肿瘤学研究中的作用 (Das 等人,2023)。

作用机制

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-20(17-6-7-18-19(12-17)22-26-21-18)23-10-8-16(9-11-23)14-25-13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQURERIQPSCJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)